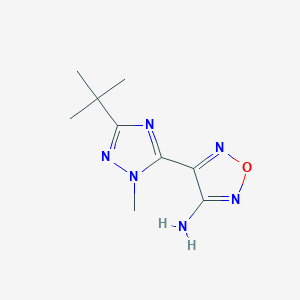

4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

Description

Properties

Molecular Formula |

C9H14N6O |

|---|---|

Molecular Weight |

222.25 g/mol |

IUPAC Name |

4-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C9H14N6O/c1-9(2,3)8-11-7(15(4)12-8)5-6(10)14-16-13-5/h1-4H3,(H2,10,14) |

InChI Key |

OORBXEXVUSDRHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=N1)C2=NON=C2N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves multiple steps, starting from commercially available precursorsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as flow microreactors can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, with studies comparing its efficacy to established drugs like doxorubicin.

Materials Science: It is used in the development of novel materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Biological Studies: The compound’s unique structure makes it a valuable probe in NMR studies for tagging proteins.

Mechanism of Action

The mechanism of action of 4-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole and Triazole Rings

a) Trifluoromethyl vs. Tert-Butyl Substitution

- 4-(3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine Replacing tert-butyl with trifluoromethyl alters electron-withdrawing effects and thermal stability. Derivatives like bis(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)-4,4'-azofurazan exhibit high crystal densities (~1.85–1.92 g/cm³) and decomposition temperatures >200°C, making them promising energetic materials .

b) Nitro-Substituted Oxadiazoles

- LLM-192 (4-(3-(4-Nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazol-3-amine) Incorporates a nitro group on the oxadiazole ring, enhancing oxygen balance and detonation performance. Reported to have higher thermal stability (decomposition >250°C) and density (1.89 g/cm³) than non-nitro analogs . Key Difference: Nitro groups improve explosive performance but may reduce biocompatibility compared to tert-butyl derivatives.

Triazole-Pyrazole Hybrids

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Replaces oxadiazole with pyrazole, retaining the tert-butyl group.

- Demonstrated pharmacological activity in preliminary studies, though specific targets are unspecified .

- Key Difference : Pyrazole rings are more common in drug discovery (e.g., COX-2 inhibitors), suggesting divergent applications compared to oxadiazole-triazole hybrids .

Thiazole-Triazole Derivatives

- 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Substitutes oxadiazole with thiazole, a sulfur-containing heterocycle. Key Difference: Sulfur atoms in thiazole may enhance metal-binding capacity, useful in catalysis or metalloprotein inhibition .

Comparative Data Table

*Estimated based on analogous tert-butyl-containing compounds.

Key Research Findings

- Energetic Materials : Oxadiazole-triazole hybrids with nitro or trifluoromethyl groups exhibit superior thermal stability and density compared to tert-butyl derivatives, prioritizing them for explosive applications .

- Structural Flexibility : Replacing oxadiazole with thiazole or pyrazole shifts application focus from energetics to bioactive molecule design, leveraging heterocycle-specific interactions .

Biological Activity

The compound 4-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article focuses on the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₄O₂

- Molecular Weight : 266.34 g/mol

The compound features a triazole ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrate potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The oxadiazole component may enhance this activity through synergistic effects.

Anticancer Properties

The anticancer potential of related triazole compounds has been extensively studied. For instance, triazole derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation . The specific compound has not been directly tested in clinical settings; however, its structural analogs have demonstrated promising results.

Anti-inflammatory Effects

Compounds with a similar structure have been reported to exhibit anti-inflammatory properties. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses . Given the presence of the oxadiazole moiety in our compound, it is plausible that it may also possess similar anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the Structure-Activity Relationship (SAR) is crucial for optimizing the biological activity of triazole derivatives. The presence of bulky groups such as tert-butyl enhances lipophilicity and may improve membrane permeability, thus increasing bioavailability . Modifications at specific positions on the triazole ring can lead to variations in potency and selectivity against different biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole-based compounds:

- Antibacterial Activity : A series of 1,2,4-triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The most active compounds exhibited MIC values significantly lower than standard antibiotics .

- Anticancer Studies : In vitro studies showed that certain triazole derivatives inhibited cancer cell lines with IC50 values in the low micromolar range. The mechanism involved targeting specific kinases involved in cancer progression .

- Anti-inflammatory Studies : Research demonstrated that triazole derivatives could reduce inflammation markers in animal models of arthritis .

Q & A

Q. Basic

- ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.3 ppm for 9H, singlet; δ ~30–35 ppm for quaternary C). The triazole methyl group appears at δ ~3.8 ppm (s, 3H). Oxadiazole NH₂ protons are typically broad at δ ~5.5–6.5 ppm .

- IR : Look for N-H stretches (~3300 cm⁻¹) and oxadiazole C=N/C-O bands (1600–1500 cm⁻¹) .

- MS : Molecular ion [M+H]⁺ should match the exact mass (calc. for C₁₀H₁₄N₆O: 258.12 g/mol). Fragmentation peaks correspond to tert-butyl loss (m/z 201) and triazole-oxadiazole cleavage .

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions often arise from purity issues or assay variability . Mitigate by:

Purity validation : Use HPLC (≥95% purity) and elemental analysis .

Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based vs. radiometric assays) .

Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., tert-butyl vs. phenyl substitutions) .

Dose-response curves : Ensure IC₅₀ values are reproducible across ≥3 independent replicates .

How does tautomerism affect the stability and reactivity of this compound?

Advanced

The triazole ring exhibits annular tautomerism , influencing hydrogen-bonding and crystal packing:

- Tautomer identification : Use X-ray crystallography to confirm dominant forms (e.g., 1H vs. 4H tautomers) .

- Stability : Tautomers with electron-donating groups (e.g., NH₂) at position 3 stabilize via resonance. DFT calculations (B3LYP/6-311G(d,p)) predict energy differences (<5 kcal/mol) .

- Reactivity : Tautomers may show divergent nucleophilicities; e.g., NH₂ at position 3 enhances electrophilic substitution .

What computational methods are suitable for predicting this compound’s electronic properties?

Q. Advanced

- DFT calculations : Use Gaussian 09/B3LYP to model HOMO-LUMO gaps (predicting redox behavior) and electrostatic potential surfaces (identifying nucleophilic/electrophilic sites) .

- Molecular docking : AutoDock Vina or Schrödinger Suite can simulate binding to targets (e.g., kinases) via triazole-oxadiazole π-stacking .

- MD simulations : GROMACS for studying solvation effects and conformational stability (e.g., tert-butyl hydrophobicity) .

What safety protocols are critical during synthesis and handling?

Q. Basic

- Hazardous byproducts : Neutralize POCl₃ residuals with ice-cold NaHCO₃ .

- Waste management : Segregate azide intermediates (explosive risk) and halogenated solvents for licensed disposal .

- PPE : Use nitrile gloves, fume hoods, and blast shields during high-temperature steps .

How can hydrogen-bonding networks in the crystal structure inform drug design?

Q. Advanced

- X-ray analysis : SHELXL refinement reveals NH⋯N/O interactions (e.g., R₂²(8) motifs) that stabilize supramolecular chains. These networks correlate with solubility and melting points .

- Co-crystallization : Co-formers (e.g., carboxylic acids) can modulate bioavailability by altering packing motifs .

What methodologies validate thermal stability for high-temperature applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.